Molecular Design and Applied Physicochemistry of 4-Ethoxybutyl 2-hydroxybenzoate
Molecular Design and Applied Physicochemistry of 4-Ethoxybutyl 2-hydroxybenzoate
Executive Summary
In the landscape of specialty esters and active pharmaceutical ingredients (APIs), the structural tuning of salicylate derivatives plays a critical role in determining their pharmacokinetic and physicochemical behavior. 4-Ethoxybutyl 2-hydroxybenzoate (CAS: 675836-33-6) represents a highly specialized molecular entity that marries the well-documented pharmacological backbone of salicylic acid with an amphiphilic ether-containing alkyl chain[1].
As a Senior Application Scientist, I approach the evaluation of such compounds not merely as a cataloging of properties, but as a study in structure-property causality. This whitepaper deconstructs the chemical structure, physical properties, synthesis protocols, and mechanistic applications of 4-Ethoxybutyl 2-hydroxybenzoate, providing a rigorous, self-validating framework for researchers and formulation scientists.
Chemical Structure & Molecular Dynamics
The core of 4-Ethoxybutyl 2-hydroxybenzoate consists of a salicylate moiety esterified with 4-ethoxybutan-1-ol[1]. This specific structural arrangement dictates its macroscopic properties through two primary molecular interactions:
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Intramolecular Hydrogen Bonding: The phenolic hydroxyl group (-OH) at the ortho position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester group. This stabilizes the planar conformation of the aromatic ring, reduces intermolecular interactions, and consequently lowers the boiling point relative to its meta- or para-isomers.
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Amphiphilic Tail Dynamics: Unlike traditional highly lipophilic UV filters or rubefacients (e.g., homosalate or octyl salicylate), the 4-ethoxybutyl chain introduces an ether oxygen. This oxygen acts as a hydrogen-bond acceptor, subtly increasing the molecule's polarity and altering its partition coefficient (LogP)[2].
Quantitative Physicochemical Data
The following table summarizes the foundational and predictive quantitative data for the compound, essential for downstream formulation and analytical modeling[1].
| Property | Value |
| IUPAC Name | 4-ethoxybutyl 2-hydroxybenzoate |
| CAS Number | 675836-33-6 |
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol |
| Canonical SMILES | CCOCCCCOC(=O)C1=CC=CC=C1O |
| InChI Key | GEJMBQSGGXUZCY-UHFFFAOYSA-N |
| Estimated LogP | 3.2 – 3.5 |
| Hydrogen Bond Acceptors | 4 |
Synthesis & Purification Workflow
The synthesis of 4-Ethoxybutyl 2-hydroxybenzoate relies on a classic Fischer esterification[3]. However, achieving high purity requires a meticulously controlled environment to drive the equilibrium forward while preventing the degradation of the ether linkage.
Step-by-Step Methodology
Causality Focus: Every step in this protocol is designed to manipulate Le Chatelier's principle and ensure a self-validating progression.
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Reactant Preparation: Combine 1.0 equivalent of salicylic acid with 1.5 equivalents of 4-ethoxybutan-1-ol in a round-bottom flask. The excess alcohol acts as both a reactant and a solvent, driving the equilibrium toward the product[4].
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Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a solid mesoporous aluminosilicate catalyst[5]. Causality: The acid protonates the carbonyl oxygen of the salicylic acid, massively increasing its electrophilicity and making it susceptible to nucleophilic attack by the alcohol[6].
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Reflux & Water Removal: Attach a Dean-Stark trap filled with a co-solvent (e.g., toluene) and reflux at ~110°C. Causality: Esterification produces water as a byproduct. The Dean-Stark trap continuously removes this water via azeotropic distillation, preventing the reverse hydrolysis reaction and pushing the yield >90%[3].
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Workup & Neutralization: Cool the mixture and wash with saturated aqueous sodium bicarbonate (NaHCO₃). Causality: This step is critical. NaHCO₃ neutralizes the acid catalyst and deprotonates any unreacted salicylic acid, rendering it water-soluble so it can be cleanly separated from the organic ester phase.
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Vacuum Distillation: Purify the organic layer via fractional vacuum distillation to isolate the pure 4-Ethoxybutyl 2-hydroxybenzoate and remove residual toluene and unreacted alcohol.
Fig 1: Synthesis workflow for 4-Ethoxybutyl 2-hydroxybenzoate via Fischer esterification.
Analytical Characterization (Self-Validating System)
To ensure the protocol is self-validating, orthogonal analytical techniques must be employed:
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TLC Monitoring: The disappearance of the highly polar salicylic acid spot (low retention factor, Rf) and the emergence of the less polar ester spot (higher Rf) visually confirms conversion during the reaction.
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FTIR Spectroscopy: The shift of the carbonyl (C=O) stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1670 cm⁻¹ definitively proves esterification. The lower wavenumber for the ester is a direct result of the intramolecular hydrogen bonding from the adjacent phenolic -OH[3].
Mechanistic Applications in Transdermal Delivery
Salicylate esters are widely utilized in topical formulations for localized dermal therapy, but their clinical efficacy is strictly dictated by their skin permeation kinetics[7].
The stratum corneum is a formidable, lipid-rich barrier. Highly lipophilic molecules (LogP > 5) partition easily into this layer but fail to exit into the aqueous viable epidermis, creating a "depot effect" where the drug is trapped in the dead skin cells[8].
The Role of the Ethoxybutyl Tail: By incorporating an ether oxygen into the alkyl chain of 4-Ethoxybutyl 2-hydroxybenzoate, we introduce a critical hydrogen-bond acceptor[2]. This structural modification precisely tunes the LogP down to an optimal range (~3.2–3.5). Causality: This balanced lipophilicity provides the thermodynamic drive necessary for the molecule to initially partition into the lipid matrix of the stratum corneum, while retaining enough hydrophilicity to diffuse out of the lipids and into the hydrophilic viable epidermis, ultimately reaching the target dermal tissue[7].
Fig 2: Transdermal penetration pathway highlighting the role of the ether group in skin diffusion.
Sources
- 1. 4-Ethoxybutyl 2-hydroxybenzoate|High Purity [benchchem.com]
- 2. Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ivypanda.com [ivypanda.com]
- 4. Esterification | Reaction, Mechanism & Formula - Lesson | Study.com [study.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of Esterification (Salicylic Acid + Methanol → Methyl Salicylat.. [askfilo.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
